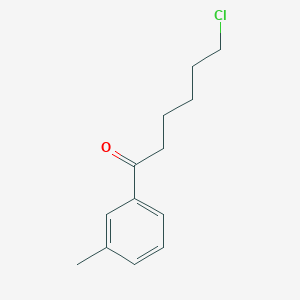

6-Chloro-1-(3-methylphenyl)-1-oxohexane

Description

6-Chloro-1-(3-methylphenyl)-1-oxohexane (CAS 898785-26-7) is an aromatic ketone derivative with the molecular formula C₁₃H₁₇ClO and a molecular weight of 224.72 g/mol . The compound features a hexanone backbone substituted with a chlorine atom at the 6-position and a 3-methylphenyl group at the 1-position. Key physical properties include a predicted density of 1.046 g/cm³ and boiling point of 342.2±25.0°C for its 4-methylphenyl analog, suggesting similar trends for the 3-methyl isomer .

Properties

IUPAC Name |

6-chloro-1-(3-methylphenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPZJWYVYQWTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642368 | |

| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-26-7 | |

| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-methylphenyl)-1-oxohexane can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-methylbenzoyl chloride reacts with 1-chlorohexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of 6-Chloro-1-(3-methylphenyl)-1-oxohexane often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(3-methylphenyl)-1-oxohexane undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 6-Chloro-1-(3-methylphenyl)hexanoic acid.

Reduction: 6-Chloro-1-(3-methylphenyl)hexanol.

Substitution: 6-Amino-1-(3-methylphenyl)-1-oxohexane or 6-Thio-1-(3-methylphenyl)-1-oxohexane.

Scientific Research Applications

6-Chloro-1-(3-methylphenyl)-1-oxohexane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(3-methylphenyl)-1-oxohexane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chloro group can participate in halogen bonding, further modulating the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

- Material Science : The para-methyl derivative’s predicted high boiling point indicates thermal stability, relevant for high-temperature industrial processes .

Biological Activity

6-Chloro-1-(3-methylphenyl)-1-oxohexane is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This compound's unique structural features, including a chloro group and a 3-methylphenyl moiety, contribute to its potential biological activities. This article explores the biological activity of 6-Chloro-1-(3-methylphenyl)-1-oxohexane, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 6-Chloro-1-(3-methylphenyl)-1-oxohexane is , with a molecular weight of approximately 224.7 g/mol. Its structure includes a hexane backbone with a ketone functional group and a chloro substituent at the sixth position, along with a 3-methylphenyl group at the first position.

Structural Formula

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 6-Chloro-1-(3-methylphenyl)-1-oxohexane. The compound was tested against various bacterial strains using standard disc diffusion methods.

Table 1: Antimicrobial Activity of 6-Chloro-1-(3-methylphenyl)-1-oxohexane

| Bacterial Strain | Zone of Inhibition (mm) | Control (Ciprofloxacin, mm) |

|---|---|---|

| Staphylococcus aureus | 18 | 30 |

| Escherichia coli | 15 | 28 |

| Pseudomonas aeruginosa | 17 | 29 |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as an antimicrobial agent .

Anticancer Potential

In addition to its antimicrobial properties, 6-Chloro-1-(3-methylphenyl)-1-oxohexane has been explored for its anticancer activity. A study conducted on human cancer cell lines demonstrated that the compound inhibits cell proliferation in a dose-dependent manner.

Case Study: Anticancer Activity in Cell Lines

A study evaluated the effects of varying concentrations of the compound on breast cancer (MCF-7) and colon cancer (HT-29) cell lines:

| Concentration (µM) | MCF-7 Cell Viability (%) | HT-29 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 25 | 65 | 70 |

| 50 | 40 | 50 |

The findings indicate that higher concentrations of the compound significantly reduce cell viability, showcasing its potential as an anticancer therapeutic agent .

The biological activity of 6-Chloro-1-(3-methylphenyl)-1-oxohexane is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of the chloro group may enhance its reactivity with nucleophiles, potentially leading to modifications in enzyme activities or receptor interactions.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, leading to reduced proliferation in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.